N-(2,2,2-trifluoroethyl)-4-vinylbenzamide
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Overview
Description
N-(2,2,2-trifluoroethyl)-4-vinylbenzamide: is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-4-vinylbenzamide typically involves the reaction of 4-vinylbenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides to amines.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary and secondary amines.
Substitution: Azides and other substituted derivatives.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-4-vinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme inhibition, receptor binding, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)benzamide
- N-(2,2,2-trifluoroethyl)-4-methylbenzamide
- N-(2,2,2-trifluoroethyl)-4-chlorobenzamide
Uniqueness
N-(2,2,2-trifluoroethyl)-4-vinylbenzamide stands out due to the presence of the vinyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-ethenyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-8-3-5-9(6-4-8)10(16)15-7-11(12,13)14/h2-6H,1,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYBWVQGLOIKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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